Lauryldiethanolamine

Description

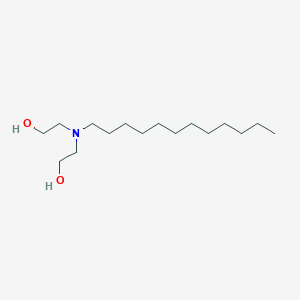

Structure

3D Structure

Properties

IUPAC Name |

2-[dodecyl(2-hydroxyethyl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19/h18-19H,2-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFNBVMJTSYZDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(CCO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042090 |

Source

|

| Record name | Lauryldiethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541-67-9 |

Source

|

| Record name | Lauryldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1541-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryldiethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Lauryldiethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-(dodecylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauryldiethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(dodecylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM71KK5P4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Lauryldiethanolamine (CAS No. 1541-67-9): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryldiethanolamine (LDEA), a tertiary amino compound with surfactant properties, is increasingly recognized for its diverse applications beyond industrial and cosmetic formulations. This technical guide provides an in-depth overview of the current research applications of LDEA (CAS No. 1541-67-9), with a focus on its biological activities and its utility as a chemical probe in cellular assays. This document details its observed effects on cell growth, differentiation, and its potential mechanisms of action, including its behavior as a lysosomotropic and antibacterial agent. Detailed experimental protocols and quantitative data from recent studies are presented to facilitate further research and application in drug development and cellular biology.

Chemical and Physical Properties

Lauryldiethanolamine is an organic compound characterized by a dodecyl (lauryl) hydrocarbon tail and a diethanolamine headgroup. This amphiphilic structure imparts surfactant properties, making it soluble in various solvents.[1]

| Property | Value | Reference |

| CAS Number | 1541-67-9 | [1] |

| Molecular Formula | C₁₆H₃₅NO₂ | [1] |

| Molecular Weight | 273.45 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Boiling Point | 195 °C at 3 mmHg | [3] |

| Melting Point | 185-190 °C | [3] |

Research Applications and Biological Activity

Recent research has highlighted the significant biological effects of Lauryldiethanolamine, particularly in the context of cell biology and toxicology. A key study by Pahl et al. (2024) investigated the bioactivity of 45 common plastic extractables, including LDEA, using high-content imaging and cytotoxicity assays.[4]

Cytotoxicity and Effects on Cell Growth

In a comprehensive study, LDEA was identified as one of the few tested extractables to exhibit significant biological activity.[4] It demonstrated a strong inhibitory effect on the growth of U2OS (human osteosarcoma) cells.[5]

| Assay | Cell Line | Effect | Concentration | Reference |

| Cell Growth Inhibition | U2OS | Strong Inhibition | Starting from 30 µM | [5] |

| Cell Painting Assay | U2OS | Morphological Changes (Induction ≥ 5%) | 3 µM | [4] |

| Osteogenesis Inhibition | hMSCs | Toxic | ≥10 µM | [5] |

Lysosomotropic Behavior

Lauryldiethanolamine has been observed to exhibit lysosomotropic behavior.[5] Lysosomotropic agents are lipophilic weak bases that can cross cellular membranes and accumulate in acidic organelles such as lysosomes. This accumulation can lead to various cellular effects, including lysosomal membrane permeabilization and induction of cell death.[2] The mechanism involves the protonation of the amine group within the acidic lysosomal lumen, which traps the molecule inside.[2]

Antibacterial Activity

As a cationic surfactant, Lauryldiethanolamine possesses antibacterial properties. The proposed mechanism of action is the disruption of the bacterial cell membrane integrity.[6] The positively charged headgroup interacts with the negatively charged components of the bacterial cell membrane, leading to increased permeability and eventual cell lysis.[7][8]

Experimental Protocols

Cell Painting Assay for Morphological Profiling

This protocol is adapted from the methodology used by Pahl et al. (2024) and general Cell Painting protocols for U2OS cells.[1][3][9]

Objective: To assess the effect of Lauryldiethanolamine on cellular morphology.

Materials:

-

U2OS cells (ATCC)

-

McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Greiner 384-well µClear plates

-

Lauryldiethanolamine (CAS No. 1541-67-9) stock solution in a suitable solvent (e.g., DMSO)

-

Staining solution containing:

-

Hoechst 33342 (for DNA)

-

Concanavalin A, Alexa Fluor 488 conjugate (for Endoplasmic Reticulum)

-

SYTO 14 Green Fluorescent Nucleic Acid Stain (for Nucleoli and cytoplasmic RNA)

-

Phalloidin, Alexa Fluor 568 conjugate (for F-actin)

-

Wheat-germ agglutinin (WGA), Alexa Fluor 555 conjugate (for Golgi and plasma membrane)

-

MitoTracker Deep Red (for Mitochondria)

-

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Washing solution (e.g., PBS)

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed U2OS cells in 384-well plates at a density of approximately 2,000 cells per well in 40 µL of supplemented McCoy's 5A medium.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Lauryldiethanolamine in a medium with reduced FBS (2%). Replace the existing medium with the compound-containing medium. Include appropriate vehicle controls. Pahl et al. (2024) tested a concentration of 3 µM.[4]

-

Incubation: Incubate the plates for 24-48 hours.

-

Staining and Fixation:

-

Add the mitochondrial and nuclear stains (MitoTracker and Hoechst) and incubate.

-

Fix the cells with the fixation solution.

-

Permeabilize the cells and add the remaining fluorescent dyes (Concanavalin A, SYTO 14, Phalloidin, WGA).

-

Wash the cells with PBS between steps.

-

-

Imaging: Acquire images using a high-content imaging system with appropriate filter sets for the different fluorescent dyes.

-

Image Analysis: Use image analysis software to segment individual cells and extract morphological features (e.g., size, shape, texture, intensity).

Osteogenesis Inhibition Assay

This is a general protocol for assessing the inhibition of osteogenic differentiation of human mesenchymal stem cells (hMSCs). The Pahl et al. (2024) study reported toxicity at concentrations ≥10 µM.[5]

Objective: To determine the effect of Lauryldiethanolamine on the differentiation of hMSCs into osteoblasts.

Materials:

-

Human Mesenchymal Stem Cells (hMSCs)

-

Basal medium (e.g., DMEM) with 10% FBS

-

Osteogenic induction medium (basal medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

-

Lauryldiethanolamine stock solution

-

Alizarin Red S staining solution for calcium deposition visualization

-

Alkaline Phosphatase (ALP) activity assay kit

Procedure:

-

Cell Seeding: Plate hMSCs in multi-well plates and culture in basal medium until they reach confluence.

-

Induction of Differentiation: Replace the basal medium with osteogenic induction medium containing various concentrations of Lauryldiethanolamine (e.g., starting from below 10 µM to higher concentrations). Include a positive control (osteogenic medium without LDEA) and a negative control (basal medium).

-

Medium Change: Change the medium every 2-3 days for 14-21 days.

-

Assessment of Osteogenesis:

-

Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7 or 10), lyse the cells and measure ALP activity using a commercial kit.

-

Mineralization (Alizarin Red S Staining): At a later time point (e.g., day 14 or 21), fix the cells and stain with Alizarin Red S to visualize calcium deposits, which appear as red nodules.

-

-

Quantification: Quantify the Alizarin Red S staining by extracting the dye and measuring its absorbance.

Visualizations of Mechanisms of Action

Conclusion

Lauryldiethanolamine is emerging as a compound of interest for researchers in cell biology, toxicology, and drug development. Its defined effects on cell growth and differentiation, coupled with its lysosomotropic and antibacterial properties, make it a valuable tool for studying fundamental cellular processes. The provided data and protocols offer a foundation for further investigation into its mechanisms of action and potential therapeutic or biotechnological applications. As a known leachable from plastic materials, understanding its biological impact is also critical for the safety assessment of materials used in biopharmaceutical manufacturing and advanced therapies.[4][10][11]

References

- 1. High-Content Phenotypic Profiling with Cell Painting Assay [moleculardevices.com]

- 2. Identification of lysosomotropism using explainable machine learning and morphological profiling cell painting data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. gosset.ai [gosset.ai]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Parylene C Coating Efficacy Studies: Enhancing Biocompatibility of 3D Printed Polyurethane Parts for Biopharmaceutical and CGT Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating the Nomenclature of N-Lauryldiethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

A critical ambiguity exists in scientific and commercial literature surrounding the term "N-Lauryldiethanolamine," which is often used interchangeably for two structurally distinct compounds. This guide provides a comprehensive clarification, detailing the synonyms, properties, and applications of each, to ensure precision in research and development. The two primary compounds often conflated are:

-

N,N-Bis(2-hydroxyethyl)dodecanamide (CAS RN: 120-40-1): An amide of lauric acid and diethanolamine, commonly known as Lauramide DEA .

-

N-Lauryldiethanolamine (CAS RN: 1541-67-9): A tertiary amine, more accurately named N,N-Bis(2-hydroxyethyl)dodecylamine .

This document will address each compound separately to provide clarity and detailed technical information.

Section 1: N,N-Bis(2-hydroxyethyl)dodecanamide (Lauramide DEA)

N,N-Bis(2-hydroxyethyl)dodecanamide is a non-ionic surfactant widely used in cosmetics and personal care products for its viscosity-building and foam-stabilizing properties.[1][2]

Synonyms and Identifiers

This compound is known by a multitude of names in scientific and commercial literature, which can be a source of confusion.

| Identifier Type | Identifier |

| IUPAC Name | N,N-bis(2-hydroxyethyl)dodecanamide[3] |

| CAS Number | 120-40-1[3] |

| Common Synonyms | Lauramide DEA, Lauric acid diethanolamide, Lauroyl diethanolamide, Lauric diethanolamide, Diethanollauramide[4] |

| Trade Names | Comperlan LD, Standamid LD, Crillon LDE, Alkamide LE[4] |

Physicochemical Properties

The physical and chemical characteristics of Lauramide DEA make it a versatile ingredient in various formulations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₃NO₃ | [3] |

| Molecular Weight | 287.44 g/mol | [4] |

| Appearance | White to pale yellow waxy solid or viscous liquid | [5][6] |

| Melting Point | 38-48 °C | [6][7] |

| Boiling Point | ~443.25 °C (estimated) | [6] |

| Solubility | Soluble in chloroform and methanol (slightly) | [8] |

| Water Solubility | 49.91 mg/L at 20°C | [8] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of N,N-Bis(2-hydroxyethyl)dodecanamide are not extensively available in public literature. However, the general manufacturing process involves the condensation of lauric acid or its methyl esters with diethanolamine.[9] This reaction is typically carried out at elevated temperatures, often in the presence of a catalyst, with a 1:1 or 1:2 molar ratio of the fatty acid to diethanolamine.[9]

General Synthesis Workflow:

-

Reactant Mixing: Lauric acid (or its ester) and diethanolamine are combined in a reaction vessel.

-

Heating: The mixture is heated to drive the condensation reaction, which forms the amide bond and releases water (or methanol).

-

Catalysis: An alkaline catalyst may be used to facilitate the reaction.[10]

-

Purification: The final product is purified to remove unreacted starting materials and byproducts.

Biological Activity and Signaling Pathways

While primarily used for its surfactant properties, some research suggests that N,N-Bis(2-hydroxyethyl)dodecanamide may exhibit biological activity. It has been identified as a potential blocker of angiotensin II receptors, which could have implications for its use in cardiovascular research or as a potential therapeutic agent.[11] Angiotensin II receptor blockers (ARBs) are a class of drugs that inhibit the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation.[12][13]

Below is a diagram illustrating the RAAS pathway and the point of action for an Angiotensin II Receptor Blocker.

Caption: The Renin-Angiotensin-Aldosterone System and ARB action.

Applications

The primary applications of Lauramide DEA are in the cosmetics and industrial sectors.

-

Cosmetics and Personal Care: It is a key ingredient in shampoos, body washes, and liquid soaps, where it acts as a foam booster, stabilizer, and viscosity-enhancing agent.[7][14][15] It contributes to a rich, creamy lather and improves product texture.[7]

-

Industrial Cleaning: Its surfactant properties make it effective in industrial cleaners for emulsifying oils and greases.[14][16]

-

Textiles: It is used as an anti-static agent in the processing of synthetic fibers.[16]

-

Other Applications: It also finds use as a lubricant and anti-corrosion inhibitor in metalworking fluids.[16]

Safety Considerations

A significant safety concern with Lauramide DEA is its potential to contain residual diethanolamine, which can react with nitrosating agents to form N-nitrosodiethanolamine, a potential carcinogen.[5][14] For this reason, its use is regulated in cosmetics to ensure low levels of free diethanolamine, and it should not be used in formulations containing nitrosating agents.[5][9] It can also be a mild to moderate skin and eye irritant.[10][17]

Section 2: N-Lauryldiethanolamine (N,N-Bis(2-hydroxyethyl)dodecylamine)

This compound is a tertiary amine and, while also a surfactant, has a different profile of properties and applications compared to its amide counterpart.

Synonyms and Identifiers

Clarity in naming is crucial to distinguish this amine from the more common amide.

| Identifier Type | Identifier |

| IUPAC Name | 2-[dodecyl(2-hydroxyethyl)amino]ethanol[1] |

| CAS Number | 1541-67-9[1] |

| Common Synonyms | N,N-Bis(2-hydroxyethyl)dodecylamine, N-Dodecyldiethanolamine, Dodecylbis(hydroxyethyl)amine[1] |

Physicochemical Properties

The properties of N-Lauryldiethanolamine are consistent with a long-chain tertiary amine.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₅NO₂ | [1] |

| Molecular Weight | 273.45 g/mol | [1] |

| Appearance | Colorless oil or liquid | [18] |

| Melting Point | 18.7-20.9 °C | [15] |

| Boiling Point | 195 °C at 3 mmHg | [18] |

| Density | 0.92 g/cm³ | [18] |

| Solubility | Soluble in water, chloroform (slightly), methanol (slightly) | [18] |

Experimental Protocols

-

Alkylation of Diethanolamine: This method involves the nucleophilic substitution reaction (Sɴ2 mechanism) of diethanolamine with a dodecyl halide, such as 1-bromododecane. The nitrogen atom of diethanolamine acts as the nucleophile, attacking the electrophilic carbon of the dodecyl halide.[18]

-

Ethoxylation of Dodecylamine: This alternative route involves the reaction of dodecylamine with ethylene oxide. The reaction proceeds stepwise, with the initial formation of N-dodecyl-N-ethanolamine, followed by a reaction with a second molecule of ethylene oxide to yield the final product.[18]

General Synthesis Workflow (Alkylation):

-

Reactant Combination: Diethanolamine and a dodecyl halide are mixed in a suitable solvent.

-

Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure.

-

Workup and Purification: The product is isolated from the reaction mixture and purified, often using techniques like distillation or chromatography.[18]

Biological Activity and Signaling Pathways

N-Lauryldiethanolamine is recognized for its antibacterial properties.[1] Its mechanism of action is believed to involve the disruption of bacterial cell membranes due to its surfactant nature.[14] This can lead to increased membrane permeability, leakage of essential cellular components like cofactors, and ultimately, cell lysis in actively growing bacteria.[14][19]

The following diagram illustrates the proposed antibacterial mechanism of N-Lauryldiethanolamine.

Caption: Proposed antibacterial action of N-Lauryldiethanolamine.

Additionally, N-Lauryldiethanolamine has been shown to have an inhibitory effect on cell growth and may exhibit lysosomotropic behavior.

Applications

The applications of N-Lauryldiethanolamine are centered around its surfactant and biological properties.

-

Surfactant and Emulsifier: It is used in detergents, cleaning products, and cosmetic formulations as a surfactant and emulsifying agent.[14]

-

Antistatic Agent: It is utilized in the manufacturing of plastics to prevent the buildup of static electricity.[7][14]

-

Biochemical Research: Due to its antibacterial properties, it is used in research to study antimicrobial mechanisms.[18] It is also used in sample preparation for the removal of cations.[15]

-

Agricultural Chemistry: It has been investigated for its effects on plant growth and development.

Safety Considerations

N-Lauryldiethanolamine is reported to be an irritant to the eyes, respiratory system, and skin.[18] It may also cause an allergic skin reaction.[1]

Conclusion

References

- 1. Lauryldiethanolamine | C16H35NO2 | CID 352309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dodecanamide, N,N-bis(2-hydroxyethyl)- [webbook.nist.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LAURAMIDE DEA (LAURIC ACID DIETHANOLAMIDE) - Ataman Kimya [atamanchemicals.com]

- 7. N,N-Bis(2-hydroxyethyl)dodecanamide|lookchem [lookchem.com]

- 8. specialchem.com [specialchem.com]

- 9. cir-safety.org [cir-safety.org]

- 10. N,N-Bis(2-hydroxyethyl)dodecanamide | 120-40-1 | FB144319 [biosynth.com]

- 11. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 12. What are Angiotensin II receptor modulators and how do they work? [synapse.patsnap.com]

- 13. Buy N-Lauryldiethanolamine (EVT-296810) | 1541-67-9 [evitachem.com]

- 14. N-LAURYLDIETHANOLAMINE | 1541-67-9 [chemicalbook.com]

- 15. Lauramide DEA | Lauric Diethanolamide | Cosmetic Ingredients Guide [ci.guide]

- 16. N-Lauryldiethanolamine | High-Purity Reagent [benchchem.com]

- 17. Antimicrobial action of N-(n-dodecyl)diethanolamine on Escherichia coli: effects on enzymes and growing cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

Lauryldiethanolamine: A Technical Guide to Classification, Properties, and Applications

Executive Summary: This document provides a comprehensive technical overview of Lauryldiethanolamine (LDEA), a tertiary amine surfactant. It details the classification, physicochemical properties, synthesis routes, and key applications of LDEA, with a focus on its characteristics relevant to researchers, scientists, and drug development professionals. This guide includes a compilation of quantitative data, detailed experimental protocols for its synthesis and characterization, and visual diagrams of its synthesis pathway, characterization workflow, and antimicrobial mechanism of action.

Introduction to Lauryldiethanolamine

N-Lauryldiethanolamine, also known as N,N-Bis(2-hydroxyethyl)dodecylamine, is an amphiphilic organic compound featuring a long hydrophobic dodecyl (lauryl) chain and a hydrophilic diethanolamine headgroup.[1][2] This molecular architecture, consisting of a C12 alkyl chain attached to a tertiary amine with two hydroxyl groups, is responsible for its surface-active properties.[2] These properties make it a versatile molecule used as an emulsifier, stabilizer, dispersing agent, and antistatic agent in various industrial and commercial applications, including cosmetics, pharmaceuticals, and polymer manufacturing.[2][3][4] Furthermore, LDEA has demonstrated notable antimicrobial properties, which are of interest in the development of new biocidal formulations.[3]

Surfactant Classification

Lauryldiethanolamine's classification can be ambiguous, as it is referred to as both a non-ionic and a cationic surfactant in the literature.[3][5] This dual character stems from its tertiary amine structure.

-

Non-ionic Surfactant: Under neutral or alkaline conditions (pH > 7), the tertiary amine in the headgroup is uncharged. In this state, the hydrophilic nature is provided by the two hydroxyl (-OH) groups, classifying it as a non-ionic surfactant.[5]

-

Cationic Surfactant: In acidic conditions (pH < 7), the lone pair of electrons on the nitrogen atom can accept a proton (H+), forming a positively charged quaternary ammonium cation. This positive charge makes it behave as a cationic surfactant.[2][3]

Therefore, its classification is pH-dependent. For most cosmetic and industrial formulations, it is utilized for its non-ionic characteristics, but its ability to become cationic is crucial for applications such as antistatic agents and antimicrobial formulations where interaction with negatively charged surfaces is desired.

Physicochemical Characteristics

The key physicochemical properties of Lauryldiethanolamine are summarized in the table below. These properties are fundamental to understanding its behavior in various formulations and applications.

| Property | Value | References |

| IUPAC Name | 2-[dodecyl(2-hydroxyethyl)amino]ethanol | [1][3] |

| Synonyms | N-Dodecyldiethanolamine, N,N-Bis(2-hydroxyethyl)dodecylamine | [3][6] |

| CAS Number | 1541-67-9 | [6] |

| Molecular Formula | C₁₆H₃₅NO₂ | [1][3] |

| Molecular Weight | 273.45 g/mol | [1][7] |

| Appearance | Viscous liquid or white/colorless to light yellow solid | [2][4] |

| Boiling Point | 195 °C @ 3 mmHg | [4][8] |

| Density | 0.92 g/cm³ | [4][8] |

| Solubility | Soluble in water at low concentrations and in organic solvents. | [2] |

| Critical Micelle Concentration (CMC) | 2.48 x 10⁻³ mol/L | [5] |

| Surface Tension at CMC (γ_CMC) | 28.75 mN/m | [5] |

Note: The provided CMC and Surface Tension values are from a comparative table for a homologous series of N-alkyl diethanolamines. The source contains conflicting text suggesting the data may pertain to an amine oxide derivative. These values should be considered with this caveat.

Synthesis of Lauryldiethanolamine

Lauryldiethanolamine can be synthesized through several routes, with the most common laboratory-scale method being the direct N-alkylation of diethanolamine.[6]

Primary Synthesis Route: N-alkylation of Diethanolamine

This method involves the nucleophilic substitution reaction (S_N2) between diethanolamine and a lauryl halide, typically 1-bromododecane. The nitrogen atom of diethanolamine acts as the nucleophile, attacking the electrophilic carbon of the 1-bromododecane and displacing the bromide ion. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), to stabilize the transition state. A base is often included to neutralize the hydrobromic acid byproduct. Studies have reported yields as high as 94% for this reaction.[6]

Experimental Protocols for Characterization

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which surfactant monomers begin to self-assemble into micelles.[9] This process is accompanied by abrupt changes in the physicochemical properties of the solution. The two most common methods for determining the CMC of lauryldiethanolamine are the surface tension method and the conductivity method.[5][6]

Protocol 1: Surface Tension Method

This is the most direct method for determining the CMC of non-ionic surfactants.[6]

-

Preparation of Solutions: Prepare a stock solution of Lauryldiethanolamine in deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

-

Measurement: Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method).[5]

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[5] The plot will typically show two linear regions. Below the CMC, surface tension decreases linearly with log C. Above the CMC, the surface becomes saturated, and the surface tension remains relatively constant.[9]

-

CMC Determination: The CMC is the concentration at the point of intersection of the two extrapolated linear portions of the graph.[9]

Protocol 2: Conductivity Method

This method is suitable when LDEA is in its cationic (protonated) state at low pH.

-

Preparation of Solutions: Prepare a series of aqueous solutions of Lauryldiethanolamine in acidic water (e.g., pH 4) of varying concentrations.

-

Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: Plot the specific conductivity as a function of the surfactant concentration. The plot will show two linear regions with different slopes.

-

CMC Determination: The break in the plot, where the slope changes, indicates the onset of micelle formation and corresponds to the CMC.

Purity and Structural Analysis

The purity and chemical structure of synthesized Lauryldiethanolamine are typically confirmed using a combination of analytical techniques:

-

Thin-Layer Chromatography (TLC): To assess the completion of the reaction and the presence of impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.[7]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound. LDEA shows a strong response in positive mode Electrospray Ionization Mass Spectrometry (ESI-MS).[7]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups, such as the broad -OH stretch and C-H alkyl stretches.[7]

Mechanism of Action (Antimicrobial)

Lauryldiethanolamine exhibits significant antimicrobial activity, particularly against bacteria like Escherichia coli. Its mechanism of action is primarily attributed to the disruption of the bacterial cell membrane.

The amphiphilic nature of LDEA allows it to insert its hydrophobic lauryl tail into the lipid bilayer of the bacterial cytoplasmic membrane. This insertion disrupts the membrane's structural integrity, leading to increased permeability. The consequences of this membrane damage are concentration-dependent:

-

At lower concentrations (below 0.4 mM): The membrane damage leads to the leakage of essential small molecules and ions, such as potassium (K⁺), from the cytoplasm. This leakage disrupts cellular processes and can lead to cell lysis in actively growing bacteria.

-

At higher concentrations (above 0.4 mM): More extensive damage occurs, potentially leading to the coagulation of the cytoplasm, which prevents lysis but still results in cell death.

This direct action on the cell membrane is a common mechanism for many cationic and membrane-active surfactants.

Applications

The unique properties of Lauryldiethanolamine make it a valuable component in a wide range of fields.

-

Cosmetics and Personal Care: Used as a mild emulsifier, stabilizer, and wetting agent in formulations like shampoos and skin care products.[2]

-

Polymers and Plastics: Acts as an effective antistatic agent, preventing the buildup of static electricity on plastic surfaces.[4]

-

Industrial Lubricants: Functions as an emulsifier to create stable oil-in-water emulsions for mechanical applications.[4]

-

Pharmaceuticals: Investigated for its potential in drug delivery systems and as an antimicrobial agent.[3]

-

Analytical Chemistry: Employed in sample preparation to remove cations from samples before analysis.[4]

-

Agrochemicals: Used in formulations to help disperse active ingredients.[3]

References

- 1. Buy N-Lauryldiethanolamine (EVT-296810) | 1541-67-9 [evitachem.com]

- 2. CAS 1541-67-9: Lauryldiethanolamine | CymitQuimica [cymitquimica.com]

- 3. Lauryldiethanolamine | C16H35NO2 | CID 352309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cpachem.com [cpachem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Buy N-Lauryldiethanolamine | 1541-67-9 [smolecule.com]

- 8. N-Lauryldiethanolamine [chembk.com]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Critical Micelle Concentration of Lauryldiethanolamine in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Lauryldiethanolamine (LDEA) in aqueous solutions. LDEA, a nonionic surfactant, is of significant interest in pharmaceutical sciences and other industrial applications due to its self-assembly properties and potential as a drug delivery vehicle.[1] This document details the quantitative CMC data, in-depth experimental protocols for its determination, and the fundamental principles governing micelle formation.

Introduction to Lauryldiethanolamine and Micellization

Lauryldiethanolamine (LDEA), also known as N-Lauryldiethanolamine, is an amphiphilic molecule consisting of a polar diethanolamine head group and a nonpolar lauryl (dodecyl) alkyl tail.[1][2] This dual nature allows LDEA to self-assemble in aqueous solutions into organized colloidal structures called micelles.[1] This process, known as micellization, is a spontaneous and thermodynamically favorable event that occurs above a specific surfactant concentration known as the critical micelle concentration (CMC).[3]

The hydrophobic alkyl chains of the LDEA molecules form the core of the micelle, creating a microenvironment capable of solubilizing poorly water-soluble compounds, while the hydrophilic diethanolamine head groups form the outer shell, interacting with the surrounding aqueous phase.[1][3] The CMC is a crucial parameter as it marks the onset of these unique properties, which are leveraged in applications such as drug delivery to enhance the bioavailability of hydrophobic drugs.[1]

Quantitative Data: Critical Micelle Concentration of Lauryldiethanolamine

The CMC is a key indicator of a surfactant's efficiency. The following table summarizes the reported CMC value for Lauryldiethanolamine in an aqueous solution. It is important to consider that experimental conditions such as temperature and the presence of electrolytes can influence the CMC value.

| Surfactant Name | Alkyl Chain Length | CAS Number | Critical Micelle Concentration (CMC) (mol/L) |

| N-Lauryldiethanolamine (C12DEA) | C12 | 1541-67-9 | 2.48 x 10⁻³ |

Data sourced from a comparative study of N-alkyl diethanolamines. The temperature for this specific measurement was not specified.[4]

The thermodynamics of micellization for LDEA are governed by the Gibbs free energy of micellization (ΔG°m), which is negative, indicating a spontaneous process.[3] The primary driving force for micelle formation is the hydrophobic effect, which involves the release of structured water molecules from around the hydrophobic alkyl chains, leading to a net increase in the entropy of the system.[3]

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of Lauryldiethanolamine. These methods rely on detecting a distinct change in a physicochemical property of the surfactant solution as the concentration crosses the CMC.

This is a direct and widely used method for determining the CMC of both ionic and non-ionic surfactants.[1][5]

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases because the amphiphilic molecules accumulate at the air-water interface.[1][5] Once the interface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[1][5] The CMC is identified as the concentration at which this break in the surface tension versus concentration plot occurs.[3]

Apparatus:

-

Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)[4]

-

Precision balance

-

Volumetric flasks and pipettes

-

Temperature-controlled water bath

Procedure:

-

Prepare a stock solution of Lauryldiethanolamine in deionized water.

-

Create a series of dilutions of the stock solution to obtain a range of concentrations.

-

Measure the surface tension of each solution at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the Lauryldiethanolamine concentration.

-

The CMC is determined from the point of intersection of the two linear portions of the plot.[4]

Caption: Workflow for CMC determination by the surface tension method.

This method is particularly suitable for ionic surfactants but can also be adapted for nonionic surfactants that exhibit a change in conductivity upon micellization.[1]

Principle: The electrical conductivity of a surfactant solution changes with concentration. For ionic surfactants, the mobility of the surfactant monomers is different from that of the micelles.[3] A distinct break in the plot of conductivity versus concentration indicates the CMC.[1]

Apparatus:

-

Conductivity meter and probe

-

Precision balance

-

Volumetric flasks and pipettes

-

Temperature-controlled water bath

Procedure:

-

Prepare a series of aqueous solutions of Lauryldiethanolamine.

-

Measure the specific conductivity of each solution at a constant temperature.

-

Plot the specific conductivity against the surfactant concentration.

-

The CMC is identified as the concentration at the intersection of the two lines with different slopes.[4]

Caption: Workflow for CMC determination by the conductivity method.

This is a highly sensitive technique that utilizes a fluorescent probe.[3]

Principle: The spectral properties of a fluorescent probe, such as pyrene, are sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. Above the CMC, the hydrophobic probe partitions into the non-polar core of the micelles, leading to a significant change in its fluorescence spectrum (e.g., a change in the intensity ratio of certain vibronic bands for pyrene).[4][5]

Apparatus:

-

Spectrofluorometer

-

Precision balance

-

Volumetric flasks and pipettes

-

Fluorescent probe (e.g., pyrene)

Procedure:

-

Prepare a series of Lauryldiethanolamine solutions containing a constant, low concentration of the fluorescent probe.

-

Measure the fluorescence intensity of the probe in each solution.

-

Plot the relevant fluorescence property (e.g., intensity ratio I₁/I₃ for pyrene) against the surfactant concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.[4]

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Logical Relationship: The Process of Micellization

The formation of micelles is a dynamic equilibrium process. Below the CMC, LDEA molecules exist predominantly as monomers in the aqueous solution and at the air-water interface. As the concentration increases and reaches the CMC, the monomers begin to aggregate into micelles. Above the CMC, any additional surfactant molecules primarily form new micelles, while the monomer concentration remains relatively constant.

Caption: Relationship between LDEA concentration and micelle formation.

Conclusion

The critical micelle concentration is a fundamental property of Lauryldiethanolamine that dictates its behavior and applications in aqueous systems. Understanding the CMC and the methods for its determination is essential for researchers, scientists, and drug development professionals working with this versatile surfactant. The data and protocols presented in this guide provide a solid foundation for the characterization and utilization of Lauryldiethanolamine in various scientific and industrial contexts.

References

Synthesis and Purification of Lauryldiethanolamine: An In-depth Technical Guide for Laboratory Use

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of lauryldiethanolamine (also known as N,N-bis(2-hydroxyethyl)dodecylamine), a tertiary amine with significant applications in research and development, including its use as a surfactant and intermediate in the synthesis of various compounds. This document outlines detailed experimental protocols for its laboratory-scale synthesis, purification methodologies, and data presentation for effective comparison.

Synthesis of Lauryldiethanolamine

Lauryldiethanolamine can be synthesized in the laboratory via two primary routes: the alkylation of diethanolamine with a dodecyl halide and the ethoxylation of dodecylamine.

Synthesis via Alkylation of Diethanolamine

This method involves the nucleophilic substitution reaction between diethanolamine and a dodecyl halide, most commonly 1-bromododecane. The reaction proceeds via an SN2 mechanism, where the nitrogen atom of diethanolamine acts as a nucleophile, attacking the electrophilic carbon of the 1-bromododecane.

Materials:

-

Diethanolamine

-

1-Bromododecane

-

Potassium carbonate (K2CO3)

-

Potassium iodide (KI) (optional, as a catalyst)

-

Acetonitrile or Dimethylformamide (DMF) (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethanolamine, 1-bromododecane, and potassium carbonate in a suitable molar ratio (e.g., 1.2:1:1.5). A slight excess of diethanolamine can be used to ensure complete consumption of the more expensive 1-bromododecane.

-

Add a catalytic amount of potassium iodide (optional).

-

Add a polar aprotic solvent such as acetonitrile or DMF.

-

Heat the reaction mixture to reflux (a temperature of around 70°C is often optimal) and stir for approximately 2-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and any other solid byproducts.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude lauryldiethanolamine can then be purified.

Synthesis via Ethoxylation of Dodecylamine

This alternative route involves the reaction of dodecylamine with ethylene oxide. This process is known as ethoxylation and involves the ring-opening of the ethylene oxide molecule by the nucleophilic amine. The reaction proceeds in a stepwise manner, first forming N-dodecyl-N-ethanolamine, which then reacts with a second molecule of ethylene oxide.

Materials:

-

Dodecylamine

-

Ethylene oxide

-

Acid catalyst (e.g., phosphoric acid, acetic acid) (optional, to control byproduct formation)

-

Nitrogen gas (high purity)

-

Stirred autoclave reactor

Procedure:

-

Charge the dodecylamine into a clean, dry, and nitrogen-purged stirred autoclave reactor.

-

Optionally, add a small amount of an acid catalyst (0.001 to 5 weight percent) to the amine to minimize the formation of byproducts.

-

Seal the reactor and purge again with nitrogen.

-

Heat the reaction mixture to the desired temperature (typically below 250°C).

-

Introduce ethylene oxide into the reactor at a controlled rate, maintaining the desired temperature and pressure. The molar ratio of ethylene oxide to the N-H bonds of the amine is typically between 0.5 to 1.1.

-

The reaction is continued with stirring until the desired degree of ethoxylation is achieved, which can be monitored by the drop in reactor pressure.

-

After the reaction, the reactor is cooled, and the crude lauryldiethanolamine is collected for purification.

Purification of Lauryldiethanolamine

Purification of the crude lauryldiethanolamine is crucial to remove unreacted starting materials, catalysts, and byproducts. The primary methods for purification are vacuum distillation and column chromatography.

Purification by Vacuum Distillation

Vacuum distillation is an effective method for purifying thermally sensitive compounds like lauryldiethanolamine by lowering their boiling point.

Equipment:

-

Short-path distillation apparatus or a standard vacuum distillation setup

-

Vacuum pump

-

Heating mantle

-

Cold trap

Procedure:

-

The crude lauryldiethanolamine is placed in the distillation flask of the vacuum distillation apparatus.

-

The system is evacuated to a low pressure (e.g., 0.03 mbar).

-

The distillation flask is heated gradually. The boiling point of lauryldiethanolamine under vacuum will be significantly lower than its atmospheric boiling point. For example, a similar compound, linear alkylbenzene, is distilled at 120°C under 0.03 mbar.

-

The distilled lauryldiethanolamine is collected in the receiving flask. Volatile impurities will distill first and can be collected in a separate fraction. Less volatile impurities will remain in the distillation flask.

-

The purity of the collected fractions can be assessed by analytical techniques such as GC-MS or HPLC.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating lauryldiethanolamine from impurities based on their differential adsorption to a stationary phase. For tertiary amines, which can interact strongly with acidic silica gel, specific stationary phases and mobile phase modifiers are recommended.

Materials:

-

Chromatography column

-

Stationary phase: Basic alumina or amine-functionalized silica gel.

-

Mobile phase: A non-polar solvent system such as hexane/ethyl acetate, potentially with a small amount of a competing amine like triethylamine (e.g., 1-5%) added to the mobile phase to reduce tailing.

-

Crude lauryldiethanolamine

-

Collection tubes

Procedure:

-

Pack the chromatography column with the chosen stationary phase (either as a slurry or dry-packed).

-

Equilibrate the column with the mobile phase.

-

Dissolve the crude lauryldiethanolamine in a minimum amount of the mobile phase and load it onto the top of the column.

-

Begin eluting the column with the mobile phase. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) can be used to separate compounds with different polarities.

-

Collect fractions as the eluent exits the column.

-

Monitor the separation using TLC to identify the fractions containing the pure lauryldiethanolamine.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Quantitative data for the synthesis and purification of lauryldiethanolamine is summarized in the tables below for easy comparison.

Table 1: Synthesis of Lauryldiethanolamine - Reaction Parameters and Yields

| Synthesis Route | Starting Materials | Solvent | Catalyst | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| Alkylation | Diethanolamine, 1-Bromododecane | Acetonitrile/DMF | K2CO3, KI | 70 | 2 - 12 | 94 |

| Ethoxylation | Dodecylamine, Ethylene Oxide | None (neat) | Optional acid catalyst | < 250 | Variable | >90 |

Table 2: Comparison of Purification Methods for Lauryldiethanolamine

| Purification Method | Principle | Advantages | Disadvantages | Typical Purity Achieved |

| Vacuum Distillation | Separation based on boiling point differences under reduced pressure. | Effective for removing non-volatile and highly volatile impurities. Suitable for large-scale purification. | Requires specialized equipment. Potential for thermal degradation if not carefully controlled. | > 95% |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | High resolution for separating closely related impurities. Applicable for small to medium scale. | Can be time-consuming and requires significant solvent usage. | > 98% |

Visualization of Experimental Workflows

Synthesis of Lauryldiethanolamine via Alkylation

Caption: Workflow for the synthesis of lauryldiethanolamine via alkylation.

Purification of Lauryldiethanolamine

Caption: Purification workflows for lauryldiethanolamine.

Potential Side Reactions

During the synthesis of lauryldiethanolamine, several side reactions can occur, leading to the formation of impurities.

-

In the alkylation route:

-

Quaternization: The product, lauryldiethanolamine, being a tertiary amine, can react further with 1-bromododecane to form a quaternary ammonium salt. This is more likely if a large excess of the alkylating agent is used.

-

O-alkylation: The hydroxyl groups of diethanolamine or the product could potentially be alkylated, although this is less favorable than N-alkylation under these conditions.

-

-

In the ethoxylation route:

-

Polydispersity: The reaction of ethylene oxide with the amine can lead to a distribution of products with varying lengths of the poly(ethylene oxide) chain, rather than a single product with two ethylene oxide units.

-

Byproduct formation: Side reactions can lead to the formation of other compounds, which is why the addition of an acid catalyst is sometimes employed to improve selectivity.

-

A thorough understanding of these synthetic routes, purification techniques, and potential side reactions is essential for researchers to obtain high-purity lauryldiethanolamine for their laboratory needs. The choice of synthesis and purification method will depend on the available equipment, the desired scale of the reaction, and the required final purity of the product.

An In-depth Technical Guide on the Interaction of Lauryldiethanolamine with Lipid Bilayers and Model Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryldiethanolamine is a tertiary amine featuring a 12-carbon lauryl chain, rendering it amphiphilic properties that drive its interaction with lipid bilayers. This technical guide provides a comprehensive overview of the core principles governing the interaction of lauryldiethanolamine with model lipid membranes. It details the physicochemical properties of lauryldiethanolamine, its effects on the structural and dynamic properties of lipid bilayers, and the experimental methodologies used to characterize these interactions. This document is intended to serve as a valuable resource for researchers in the fields of membrane biophysics, drug delivery, and formulation science.

Introduction: Physicochemical Properties of Lauryldiethanolamine

Lauryldiethanolamine is a non-ionic surfactant that possesses a hydrophilic diethanolamine headgroup and a hydrophobic dodecyl tail. This amphiphilic nature dictates its behavior in aqueous solutions, where it self-assembles into micelles above a certain concentration known as the critical micelle concentration (CMC). The packing of lauryldiethanolamine molecules into aggregates is influenced by factors such as concentration and temperature, leading to a variety of morphological structures including spherical and ellipsoidal micelles, and even vesicles.[1]

Table 1: Physicochemical Properties of Lauryldiethanolamine

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₅NO₂ | [1] |

| Molecular Weight | 273.45 g/mol | [1] |

| Critical Micelle Concentration (CMC) | Value not explicitly found in searches | |

| Aggregation Number | 40 - 80 | [1] |

Note: The Critical Micelle Concentration (CMC) is a crucial parameter for surfactants. While a specific value for lauryldiethanolamine was not found in the provided search results, it is a determinable property through techniques like surface tensiometry or conductivity measurements.

Interaction with Lipid Bilayers: A Three-Stage Model

The interaction of surfactants like lauryldiethanolamine with lipid bilayers is generally understood through a three-stage model. This model provides a framework for predicting the effects of increasing surfactant concentration on the integrity of lipid vesicles.

Diagram 1: Three-Stage Model of Surfactant-Lipid Bilayer Interaction

Caption: The three-stage model of surfactant interaction with lipid bilayers.

Effects on Lipid Bilayer Properties

The incorporation of lauryldiethanolamine into a lipid bilayer can significantly alter its physical properties. These alterations are of paramount importance in fields like drug delivery, where membrane perturbation can be a desired effect.

Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a key technique to study the effect of exogenous molecules on the phase transition of lipid bilayers. The introduction of lauryldiethanolamine is expected to disrupt the ordered packing of lipid acyl chains, leading to a broadening of the main phase transition (Tm) and a shift to lower temperatures.

Table 2: Illustrative Effect of Lauryldiethanolamine on the Main Phase Transition Temperature (Tm) of Dipalmitoylphosphatidylcholine (DPPC) Vesicles

| Lauryldiethanolamine (mol%) | Tm (°C) | Transition Width (ΔT½) (°C) |

| 0 | 41.5 | 0.5 |

| 5 | 39.8 | 1.2 |

| 10 | 37.2 | 2.5 |

| 15 | 34.1 | 4.0 |

Disclaimer: The data in this table is illustrative and based on the typical behavior of surfactants interacting with lipid bilayers.[2] Actual values for lauryldiethanolamine would need to be determined experimentally.

Membrane Fluidity

Membrane fluidity is a measure of the viscosity of the lipid bilayer. The insertion of lauryldiethanolamine into the bilayer is expected to increase the free volume between lipid acyl chains, thereby increasing membrane fluidity. This can be quantified by measuring the fluorescence anisotropy of a membrane probe like 1,6-diphenyl-1,3,5-hexatriene (DPH). A decrease in anisotropy indicates an increase in fluidity.

Table 3: Illustrative Effect of Lauryldiethanolamine on the Fluorescence Anisotropy of DPH in Dimyristoylphosphatidylcholine (DMPC) Vesicles at 25°C

| Lauryldiethanolamine (mol%) | DPH Fluorescence Anisotropy (r) |

| 0 | 0.280 |

| 5 | 0.255 |

| 10 | 0.220 |

| 15 | 0.190 |

Disclaimer: The data in this table is illustrative and based on the general effects of surfactants on membrane fluidity.[3] Actual values for lauryldiethanolamine would need to be determined experimentally.

Membrane Permeability (Vesicle Leakage)

The destabilization of the lipid bilayer by lauryldiethanolamine can lead to an increase in its permeability, resulting in the leakage of entrapped contents from vesicles. This can be monitored using a fluorescence leakage assay, where the release of a self-quenching fluorescent dye like calcein results in an increase in fluorescence intensity.

Table 4: Illustrative Lauryldiethanolamine-Induced Calcein Leakage from Egg Phosphatidylcholine (Egg PC) Vesicles

| Lauryldiethanolamine Concentration (µM) | Percent Leakage (%) |

| 10 | 5 |

| 50 | 25 |

| 100 | 60 |

| 200 | 95 |

Disclaimer: The data in this table is illustrative and based on typical leakage profiles induced by membrane-active agents.[4][5] Actual values for lauryldiethanolamine would need to be determined experimentally.

Thermodynamic and Partitioning Behavior

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand (lauryldiethanolamine) to a macromolecule (lipid vesicles), allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Table 5: Illustrative Thermodynamic Parameters for the Interaction of Lauryldiethanolamine with DMPC Vesicles at 25°C

| Parameter | Value |

| Binding Affinity (Ka) | 1.5 x 10⁴ M⁻¹ |

| Enthalpy (ΔH) | -5.2 kcal/mol |

| Entropy (ΔS) | 10.3 cal/mol·K |

| Stoichiometry (n) | 0.2 (LDEA/lipid) |

Disclaimer: The data in this table is illustrative and based on typical ITC results for surfactant-lipid interactions.[6][7] Actual values for lauryldiethanolamine would need to be determined experimentally.

Membrane-Water Partition Coefficient (Kp)

The partition coefficient quantifies the distribution of a solute between the lipid bilayer and the aqueous phase. A higher Kp indicates a greater propensity for the molecule to incorporate into the membrane.

Table 6: Illustrative Membrane-Water Partition Coefficient (Kp) of Lauryldiethanolamine

| Lipid Bilayer Composition | Partition Coefficient (Kp) |

| DOPC | 2.5 x 10³ |

| DOPC:Cholesterol (7:3) | 3.8 x 10³ |

Disclaimer: The data in this table is illustrative and based on partition coefficients of similar amphiphilic molecules.[8][9] Actual values for lauryldiethanolamine would need to be determined experimentally.

Potential Influence on Cell Signaling Pathways

While direct modulation of specific signaling pathways by lauryldiethanolamine has not been extensively reported, its interaction with the lipid bilayer suggests potential indirect effects. Many signaling proteins are localized within specialized membrane microdomains known as lipid rafts, which are enriched in cholesterol and sphingolipids. By altering the physical properties of the membrane, such as fluidity and lipid packing, surfactants like lauryldiethanolamine could disrupt the integrity of these rafts.[3][10] This disruption could, in turn, affect the localization and function of raft-associated signaling proteins.

Diagram 2: Potential Indirect Effect of Lauryldiethanolamine on Lipid Raft-Mediated Signaling

Caption: Potential disruption of lipid raft integrity by lauryldiethanolamine.

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments used to characterize the interaction of lauryldiethanolamine with lipid bilayers.

Preparation of Large Unilamellar Vesicles (LUVs)

Diagram 3: Experimental Workflow for LUV Preparation

Caption: Workflow for preparing large unilamellar vesicles (LUVs).

Methodology:

-

Lipid Film Formation: A desired amount of lipid (e.g., DPPC, DMPC, or Egg PC) is dissolved in a chloroform/methanol (2:1, v/v) mixture. The solvent is then removed under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film.

-

Hydration: The lipid film is hydrated with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final lipid concentration of 1-5 mg/mL. The mixture is vortexed to form multilamellar vesicles (MLVs).

-

Extrusion: The MLV suspension is subjected to multiple (typically 10-20) passes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process results in the formation of a homogenous population of LUVs.

Differential Scanning Calorimetry (DSC)

Methodology:

-

Sample Preparation: LUVs are prepared as described above, with and without varying concentrations of lauryldiethanolamine.

-

DSC Measurement: A small aliquot (typically 20-50 µL) of the vesicle suspension is loaded into the DSC sample cell. An equal volume of buffer is loaded into the reference cell.

-

Thermal Scan: The samples are scanned over a desired temperature range (e.g., 20-60°C for DPPC) at a constant rate (e.g., 1°C/min).

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the main phase transition temperature (Tm) and the width of the transition at half-height (ΔT½).

Isothermal Titration Calorimetry (ITC)

Diagram 4: Experimental Workflow for ITC

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Methodology:

-

Sample Preparation: LUVs are prepared and diluted to a suitable concentration (e.g., 0.1-1 mM lipid). A stock solution of lauryldiethanolamine is prepared in the same buffer.

-

ITC Measurement: The LUV suspension is loaded into the sample cell of the ITC instrument. The lauryldiethanolamine solution is loaded into the titration syringe.

-

Titration: A series of small injections (e.g., 5-10 µL) of the lauryldiethanolamine solution are made into the sample cell while the heat of reaction is measured.

-

Data Analysis: The integrated heat per injection is plotted against the molar ratio of lauryldiethanolamine to lipid. The resulting binding isotherm is fitted to a suitable model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[7]

Fluorescence Anisotropy for Membrane Fluidity

Methodology:

-

Probe Incorporation: The fluorescent probe DPH is incorporated into the LUVs by adding a small aliquot of a concentrated DPH stock solution in a suitable solvent (e.g., tetrahydrofuran) to the vesicle suspension and incubating for at least 1 hour. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

-

Fluorescence Measurement: The fluorescence anisotropy of DPH is measured using a spectrofluorometer equipped with polarizers. The sample is excited with vertically polarized light (e.g., at 360 nm), and the emission is measured with both vertically (I_VV) and horizontally (I_VH) polarized filters (e.g., at 430 nm).

-

Anisotropy Calculation: The fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the G-factor that corrects for instrumental bias.

Vesicle Leakage Assay

Methodology:

-

Encapsulation of Fluorescent Dye: LUVs are prepared in a buffer containing a high concentration of a self-quenching fluorescent dye, such as 5(6)-carboxyfluorescein or calcein (e.g., 50 mM).

-

Removal of External Dye: The untrapped dye is removed by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

-

Leakage Measurement: The fluorescence of the dye-loaded vesicles is monitored over time using a spectrofluorometer. At time zero, lauryldiethanolamine is added to the vesicle suspension. The increase in fluorescence due to the release and de-quenching of the dye is recorded.

-

Data Normalization: The percent leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100, where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence obtained after complete lysis of the vesicles with a detergent like Triton X-100.[4]

Conclusion

This technical guide has provided a detailed overview of the interaction of lauryldiethanolamine with lipid bilayers and model membranes. The physicochemical properties of lauryldiethanolamine drive its partitioning into and subsequent perturbation of the lipid bilayer, leading to changes in membrane properties such as phase transition behavior, fluidity, and permeability. The provided experimental protocols offer a robust framework for the quantitative characterization of these interactions. A deeper understanding of how lauryldiethanolamine interacts with lipid membranes is crucial for its application in various fields, from the development of novel drug delivery systems to the formulation of consumer products. Further research focusing on obtaining specific quantitative data for lauryldiethanolamine and exploring its potential indirect effects on cellular signaling will be invaluable in advancing these applications.

References

- 1. Buy N-Lauryldiethanolamine | 1541-67-9 [smolecule.com]

- 2. Thermotropic behavior of phosphatidylethanolamine-cholesterol and phosphatidylethanolamine-phosphatidylcholine-cholesterol mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Dialkyl Ammonium Cationic Surfactants on the Microfluidity of Membranes Containing Raft Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of leakage of phospholipid vesicle contents induced by the peptide GALA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of vesicle leakage induced by melittin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]

- 7. Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 9. Quantitative analysis of molecular partition towards lipid membranes using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Solubility Profile of Lauryldiethanolamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Lauryldiethanolamine in various organic solvents. Lauryldiethanolamine, a tertiary amine and a non-ionic surfactant, is a versatile excipient in pharmaceutical formulations, primarily utilized for its emulsifying and solubilizing properties to enhance the delivery of poorly water-soluble active pharmaceutical ingredients (APIs). Understanding its solubility is critical for formulation development, particularly in the context of lipid-based drug delivery systems such as self-emulsifying drug delivery systems (SEDDS).

Quantitative Solubility Data

Precise quantitative data on the solubility of Lauryldiethanolamine in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on chemical supplier information and related literature on fatty amine ethoxylates, a qualitative and estimated solubility profile can be compiled. It is generally described as soluble in water and various organic solvents, a characteristic attribute of its amphiphilic nature, possessing both a hydrophobic lauryl chain and hydrophilic diethanolamine headgroup.[1] One source indicates it is slightly soluble in chloroform and methanol.[2][3]

For research and development purposes, it is imperative to experimentally determine the solubility of Lauryldiethanolamine in specific solvent systems to ensure formulation stability and efficacy. The following table summarizes the available qualitative data and provides a template for recording experimentally determined quantitative values.

| Organic Solvent Class | Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Alcohols | Methanol | CH₃OH | Slightly Soluble[2][3] | Data not available |

| Ethanol | C₂H₅OH | Soluble (Expected) | Data not available | |

| Isopropanol | C₃H₈O | Soluble (Expected) | Data not available | |

| Ketones | Acetone | C₃H₆O | Soluble (Expected) | Data not available |

| Esters | Ethyl Acetate | C₄H₈O₂ | Soluble (Expected) | Data not available |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Soluble (Expected) | Data not available |

| Aliphatic Hydrocarbons | Hexane | C₆H₁₄ | Sparingly Soluble (Expected) | Data not available |

| Chlorinated Solvents | Chloroform | CHCl₃ | Slightly Soluble[2][3] | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of Lauryldiethanolamine solubility in an organic solvent, based on the widely accepted shake-flask method.

2.1. Objective: To determine the saturation solubility of Lauryldiethanolamine in a selected organic solvent at a specified temperature (e.g., 25°C).

2.2. Materials:

-

Lauryldiethanolamine (purity >95%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., ELSD or CAD).

2.3. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Lauryldiethanolamine to a series of scintillation vials. To each vial, add a known volume of the selected organic solvent.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set at 25°C. Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease shaking and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for the separation of the undissolved solute.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved particles.

-

Quantification:

-

Determine the weight of the collected filtrate.

-

Dilute the filtrate with a known volume of the solvent.

-

Analyze the concentration of Lauryldiethanolamine in the diluted sample using a validated analytical method, such as GC-FID or HPLC. A calibration curve should be prepared using standard solutions of Lauryldiethanolamine of known concentrations.

-

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of filtrate) / (Weight of filtrate / Density of solvent) × 100

2.4. Experimental Workflow:

References

Lauryldiethanolamine: An In-depth Technical Guide for Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lauryldiethanolamine (LDEA) as a non-ionic surfactant for applications in biochemical research. It covers the core properties of LDEA, detailed experimental protocols, and its potential interactions with cellular components, offering valuable insights for researchers in protein biochemistry and drug development.

Core Properties and Quantitative Data

Lauryldiethanolamine is a non-ionic surfactant characterized by a hydrophilic diethanolamine headgroup and a hydrophobic 12-carbon lauryl tail. This amphipathic nature allows it to form micelles in aqueous solutions, making it effective for solubilizing and stabilizing hydrophobic molecules like membrane proteins.

Table 1: Physicochemical Properties of Lauryldiethanolamine

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₅NO₂ | [1][2] |

| Molecular Weight | 273.45 g/mol | [1] |

| Critical Micelle Concentration (CMC) | 0.63 mM | [3] |

| Appearance | Colorless to light yellow liquid/powder | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [5] |

Experimental Protocols

This section details key experimental methodologies involving Lauryldiethanolamine.

Determination of Critical Micelle Concentration (CMC)

The CMC is a crucial parameter indicating the concentration at which a surfactant begins to form micelles. The surface tension method is a common and direct approach for its determination.[3]

Methodology: Surface Tension Method

-

Preparation of LDEA Solutions: Prepare a series of aqueous solutions of Lauryldiethanolamine with concentrations spanning a range above and below the expected CMC (e.g., 0.01 mM to 10 mM).

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., a Du Noüy ring tensiometer).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the LDEA concentration.

-

CMC Determination: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at which this break occurs is the Critical Micelle Concentration.[1]

Below is a workflow diagram for this process:

Solubilization and Purification of a Model Membrane Protein: Bacteriorhodopsin

Methodology: Solubilization and Affinity Purification

-

Membrane Preparation: Isolate purple membranes containing bacteriorhodopsin from Halobacterium salinarum using established protocols.

-

Solubilization:

-

Resuspend the purple membrane pellet in a solubilization buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) containing Lauryldiethanolamine at a concentration significantly above its CMC (e.g., 5-10 mM).

-

Incubate the mixture at 4°C with gentle agitation for 2-4 hours to allow for membrane solubilization.

-

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

-

Affinity Chromatography:

-

If the bacteriorhodopsin is tagged (e.g., with a His-tag), load the supernatant onto an appropriate affinity chromatography column (e.g., Ni-NTA resin).

-